molecular formula C33H49NO6 B216784 Deoxycholyltyrosine CAS No. 103528-66-1

Deoxycholyltyrosine

Cat. No.: B216784
CAS No.: 103528-66-1
M. Wt: 555.7 g/mol
InChI Key: NABZNAJLBCRTJM-LGNREMODSA-N
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Description

Deoxycholyltyrosine is a synthetic conjugate of deoxycholic acid (a secondary bile acid) and tyrosine, an aromatic amino acid. This compound is structurally characterized by the amide linkage between the carboxyl group of deoxycholic acid and the amino group of tyrosine. Tyrosine conjugates are often explored for their enhanced bioavailability, receptor-targeting capabilities, and metabolic stability compared to parent molecules .

The conjugation of bile acids like deoxycholic acid with amino acids is a strategy to improve intestinal absorption and cellular uptake, leveraging bile acid transporters (e.g., ASBT) for targeted delivery. Such conjugates are frequently studied in drug delivery systems and metabolic disorder therapeutics .

Properties

IUPAC Name

(2S)-2-[[(4R)-4-[(3R,5R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H49NO6/c1-19(4-13-30(38)34-28(31(39)40)16-20-5-8-22(35)9-6-20)25-11-12-26-24-10-7-21-17-23(36)14-15-32(21,2)27(24)18-29(37)33(25,26)3/h5-6,8-9,19,21,23-29,35-37H,4,7,10-18H2,1-3H3,(H,34,38)(H,39,40)/t19-,21-,23-,24?,25-,26?,27?,28+,29+,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABZNAJLBCRTJM-LGNREMODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)C2CCC3C2(C(CC4C3CCC5C4(CCC(C5)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)[C@H]2CCC3[C@@]2([C@H](CC4C3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H49NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00908456
Record name N-(3,12,24-Trihydroxycholan-24-ylidene)tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103528-66-1
Record name Deoxycholyltyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103528661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,12,24-Trihydroxycholan-24-ylidene)tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00908456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxycholyltyrosine can be synthesized through a series of chemical reactions involving the conjugation of deoxycholic acid with tyrosine. The synthesis typically involves the activation of the carboxyl group of deoxycholic acid, followed by its reaction with the amino group of tyrosine. This process can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Deoxycholyltyrosine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in deoxycholic acid can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl group in deoxycholic acid can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Deoxycholyltyrosine has several scientific research applications, including:

    Chemistry: Used as a model compound to study bile acid conjugation and its effects on chemical reactivity.

    Biology: Investigated for its role in regulating physiological processes such as fat digestion and cholesterol metabolism.

    Medicine: Explored for its potential antiviral properties, particularly against human immunodeficiency virus type 1 (HIV-1).

    Industry: Utilized in the development of surfactants and emulsifiers due to its amphiphilic nature.

Mechanism of Action

Deoxycholyltyrosine exerts its effects primarily through its interaction with bile acid receptors such as the farnesoid X receptor (FXR). By acting as an agonist for FXR, this compound can modulate the expression of genes involved in bile acid synthesis and metabolism. This regulation can lead to reduced expression of bile acid synthesis genes, thereby influencing various physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Deoxycholyltyrosine with structurally or functionally related tyrosine derivatives, based on the provided evidence:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Registry Number Reported Applications
This compound C₃₃H₅₀N₂O₆ (inferred) ~598.7 (estimated) Bile acid moiety, tyrosine, amide N/A Drug delivery, metabolic modulation (hypothetical)
3-Methyl-L-tyrosine C₁₀H₁₃NO₃ 195.21 Methylated phenol, amino acid [17028-03-4] Enzyme inhibition studies, precursor synthesis
O-Methyl-D-Tyrosine C₁₀H₁₃NO₃ 195.21 Methoxy group, D-configuration [39878-65-4] Peptide synthesis, chiral building block
m-Tyrosine C₉H₁₁NO₃ 181.19 Meta-hydroxyphenyl, amino acid [587-33-7] Catecholamine biosynthesis, herbicide resistance

Structural and Functional Differences

Bile Acid Conjugation : this compound’s bile acid component distinguishes it from other tyrosine derivatives, enabling unique interactions with lipid membranes and transporters. This contrasts with 3-Methyl-L-tyrosine and O-Methyl-D-Tyrosine, which lack hydrophobic moieties and are smaller in size .

Stereochemistry : O-Methyl-D-Tyrosine’s D-configuration (vs. L-tyrosine in most natural systems) may influence receptor binding and metabolic stability, a factor critical in peptide drug design .

Substitution Patterns : m-Tyrosine’s meta-hydroxyphenyl group alters its redox behavior compared to para-substituted tyrosine, affecting its role in oxidative pathways and plant allelopathy .

Pharmacological and Toxicological Profiles

  • This compound: Hypothetically, its bile acid component may confer hepatobiliary excretion pathways, reducing systemic toxicity.
  • 3-Methyl-L-tyrosine: No comprehensive toxicology studies are reported; caution is advised in therapeutic applications .
  • O-Methyl-D-Tyrosine : Safety data include a pKa of 2.24 and WGK Germany hazard level 3 (moderately water-hazardous). Safety protocols (e.g., SDS guidelines) are critical during handling .
  • m-Tyrosine : Demonstrates low acute toxicity in plants but may interfere with catecholamine synthesis in mammals at high doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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